4-(dimethylamino)butyl carbamimidothioate;dihydrochloride
CAS No.:
VCID: VC0004171
Molecular Formula: C7H19Cl2N3S
Molecular Weight: 248.22 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-(Dimethylamino)butyl carbamimidothioate; dihydrochloride is a synthetic compound with the molecular formula C₇H₁₉Cl₂N₃S and a molecular weight of approximately 248.22 g/mol. It features a dimethylamino group attached to a butyl chain and a carbamimidothioate moiety, contributing to its unique chemical properties. This compound is primarily known for its role as a potent inhibitor of histamine N-methyltransferase (HNMT), an enzyme involved in the metabolism of histamine. Mechanism of Action4-(Dimethylamino)butyl carbamimidothioate; dihydrochloride acts as a noncompetitive inhibitor of HNMT. This means it can bind to the enzyme's active site even when the natural substrate, histamine, is present. By inhibiting HNMT activity, the compound increases histamine levels in the body, which may have potential therapeutic applications. SynthesisThe synthesis of 4-(dimethylamino)butyl carbamimidothioate; dihydrochloride typically involves the reaction of 4-(dimethylamino)butylamine with thiourea in the presence of hydrochloric acid. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. Research ApplicationsThis compound is primarily used in scientific research settings, particularly in studies related to histaminergic signaling pathways. It is valuable for investigating allergic responses and other histamine-related conditions without activating histamine receptors. The specificity of 4-(dimethylamino)butyl carbamimidothioate; dihydrochloride as an inhibitor rather than an agonist makes it a useful agent in biochemistry and pharmacology research. Comparison with Similar CompoundsSeveral compounds share structural similarities with 4-(dimethylamino)butyl carbamimidothioate; dihydrochloride, including SKF 91488, which is another potent inhibitor of HNMT. Dimaprit, on the other hand, is a histamine H3 receptor agonist and exhibits agonist activity unlike SKF 91488.
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | 4-(dimethylamino)butyl carbamimidothioate;dihydrochloride | ||||||||||||
Molecular Formula | C7H19Cl2N3S | ||||||||||||
Molecular Weight | 248.22 g/mol | ||||||||||||
IUPAC Name | 4-(dimethylamino)butyl carbamimidothioate;dihydrochloride | ||||||||||||
Standard InChI | InChI=1S/C7H17N3S.2ClH/c1-10(2)5-3-4-6-11-7(8)9;;/h3-6H2,1-2H3,(H3,8,9);2*1H | ||||||||||||
Standard InChIKey | NPLHSMBWWIIWAQ-UHFFFAOYSA-N | ||||||||||||
SMILES | CN(C)CCCCSC(=N)N.Cl.Cl | ||||||||||||
Canonical SMILES | CN(C)CCCCSC(=N)N.Cl.Cl | ||||||||||||
Synonyms | 4-(N,N-Dimethylamino)butylisothiourea dihydrochloride | ||||||||||||
PubChem Compound | 11957708 | ||||||||||||
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume